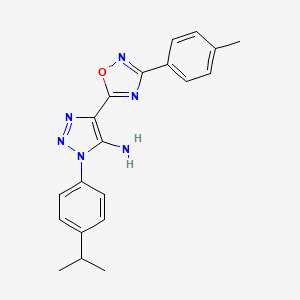![molecular formula C16H16N2O4S2 B2696091 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 954706-98-0](/img/structure/B2696091.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide” is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H NMR (DMSO-d6, 500 MHz) showed δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .
Physical And Chemical Properties Analysis
The compound was synthesized as described above with a yield of 65% . The MS (ESI) showed m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .
Wissenschaftliche Forschungsanwendungen
Comprehensive and Detailed Summary of the Application
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide has been synthesized and investigated for its antibacterial activity . This compound combines thiazole and sulfonamide, groups with known antibacterial activity . The compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was synthesized and then investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The antibacterial behavior of the drug–peptide complex was compared with that of the drug alone and the peptide alone .
Thorough Summary of the Results or Outcomes Obtained
Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans . The octaarginine–drug complex displayed faster killing-kinetics towards bacterial cells, created pores in the bacterial cell membranes, and showed negligible haemolytic activity towards human red blood cells .
Comprehensive and Detailed Summary of the Application
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide has been synthesized and investigated for its antitumor activity . This compound combines thiazole and sulfonamide, groups with known antitumor activity . The compound has shown potent antitumor activity against several human tumor cell lines .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was synthesized and then investigated for its antitumor activity, both in isolation and in complex with other agents . The antitumor behavior of the drug was compared with that of other known antitumor agents .
Thorough Summary of the Results or Outcomes Obtained
Several of the synthesized compounds displayed potent antitumor activity against multiple human tumor cell lines . Compounds with certain substitutions exhibited attractive antitumor activity against multiple strains . One of the derivatives displayed a significant effect on a prostate cancer cell line .
Comprehensive and Detailed Summary of the Application
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide has been synthesized and investigated for its antimicrobial activity . This compound combines thiazole and sulfonamide, groups with known antimicrobial activity . The compound has shown potent antimicrobial activity against both Gram-negative and Gram-positive bacteria .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was synthesized and then investigated for its antimicrobial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The antimicrobial behavior of the drug–peptide complex was compared with that of the drug alone and the peptide alone .
Thorough Summary of the Results or Outcomes Obtained
Several of the synthesized compounds displayed potent antimicrobial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antimicrobial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-22-13-5-4-6-14-15(13)17-16(23-14)18-24(19,20)12-9-7-11(21-2)8-10-12/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGDFOVHJJWKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

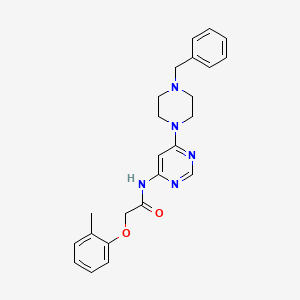
![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)
![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)
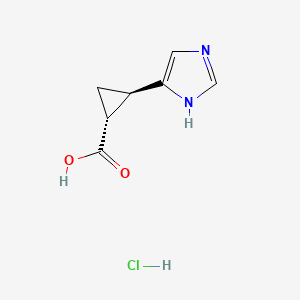
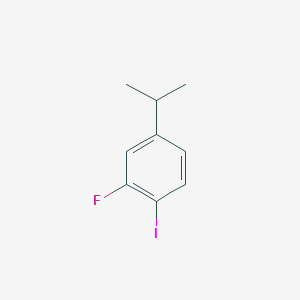

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)
![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)
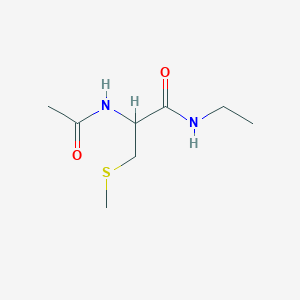
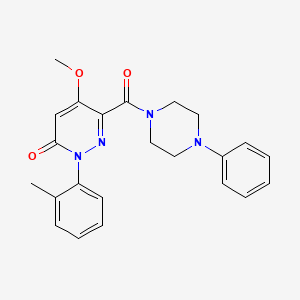
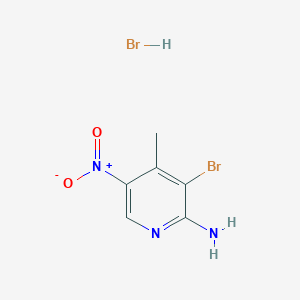
![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)
